molecular formula C15H11BrClFN2O3 B2685497 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1291870-63-7

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2685497
CAS No.: 1291870-63-7
M. Wt: 401.62
InChI Key: SZFVCSNNNQJNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of halogen atoms (chlorine, fluorine, and bromine) and various functional groups (amino, oxo, and carboxylate) makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzylamine and 5-bromopyridine-3-carboxylic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chloro-4-fluorobenzylamine with an appropriate acylating agent to introduce the oxoethyl group.

    Coupling Reaction: The intermediate is then coupled with 5-bromopyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The halogen atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxo group can participate in oxidation and reduction reactions, potentially altering the compound’s reactivity and properties.

    Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of halogen atoms and functional groups can enhance its binding affinity to biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-chloropyridine-3-carboxylate
  • 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-iodopyridine-3-carboxylate
  • 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-methylpyridine-3-carboxylate

Uniqueness

The uniqueness of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate lies in its specific combination of halogen atoms and functional groups. This combination can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.

Properties

IUPAC Name

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFN2O3/c16-11-4-10(6-19-7-11)15(22)23-8-14(21)20-5-9-1-2-13(18)12(17)3-9/h1-4,6-7H,5,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFVCSNNNQJNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.